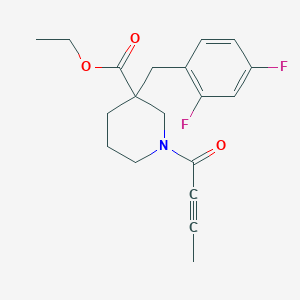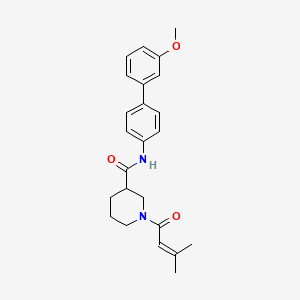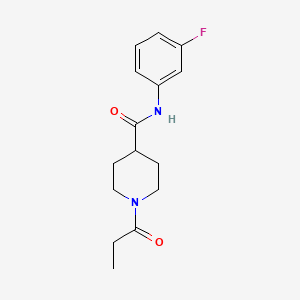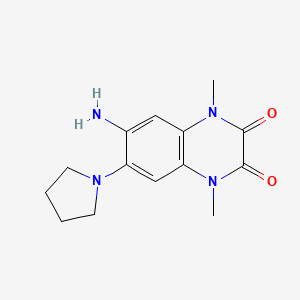
ethyl 1-(2-butynoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-butynoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EFDP and is synthesized through a multistep process. EFDP has been found to have various biochemical and physiological effects and has been extensively studied for its mechanism of action.
作用機序
EFDP has been found to have various mechanisms of action. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. EFDP has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. EFDP has been found to have neuroprotective properties by inhibiting the production of reactive oxygen species and reducing inflammation.
Biochemical and Physiological Effects:
EFDP has been found to have various biochemical and physiological effects. It has been found to have antibacterial and antifungal properties and has been shown to inhibit the growth of various bacterial and fungal strains. EFDP has also been found to inhibit the growth of cancer cells and has been shown to induce apoptosis and inhibit angiogenesis. EFDP has been found to have neuroprotective properties and has been shown to reduce inflammation and inhibit the production of reactive oxygen species.
実験室実験の利点と制限
EFDP has various advantages and limitations for lab experiments. EFDP has been found to have antibacterial, antifungal, and anticancer properties, which make it a potential candidate for drug development. EFDP has also been found to have neuroprotective properties, which make it a potential candidate for the prevention and treatment of Alzheimer's disease. However, EFDP has certain limitations for lab experiments. EFDP is a relatively new compound, and its mechanism of action and potential side effects are not fully understood. Additionally, EFDP is a complex compound, and its synthesis method involves several steps, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on EFDP. One potential direction is to study the potential use of EFDP as a drug for the treatment of bacterial and fungal infections. Another potential direction is to study the potential use of EFDP as a chemotherapeutic agent for the treatment of cancer. Additionally, future research could focus on the potential use of EFDP for the prevention and treatment of Alzheimer's disease. Finally, future research could focus on improving the synthesis method of EFDP to make it easier to produce in large quantities.
合成法
EFDP is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of ethyl 3-oxopiperidine-1-carboxylate with 2,4-difluorobenzyl bromide in the presence of potassium carbonate. This reaction results in the formation of ethyl 3-(2,4-difluorobenzyl)-3-piperidinecarboxylate. The second step involves the reaction of the product obtained in the first step with butynoic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. This reaction results in the formation of ethyl 1-(2-butynoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate, which is EFDP.
科学的研究の応用
EFDP has been extensively studied for its potential applications in various fields. It has been found to have antibacterial and antifungal properties and has been studied for its potential use as a drug. EFDP has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells and has been studied for its potential use as a chemotherapeutic agent. EFDP has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective properties and has been studied for its potential use in the prevention and treatment of Alzheimer's disease.
特性
IUPAC Name |
ethyl 1-but-2-ynoyl-3-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO3/c1-3-6-17(23)22-10-5-9-19(13-22,18(24)25-4-2)12-14-7-8-15(20)11-16(14)21/h7-8,11H,4-5,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGMVRVCAIUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C#CC)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-(3,4-difluorobenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6000604.png)

![ethyl 4-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6000619.png)
![N-(2,4-dichlorophenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6000620.png)

![2-{1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6000641.png)
![propyl 4-(4-methoxyphenyl)-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6000643.png)

![1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6000657.png)

![5-phenyl-2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6000673.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6000680.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6000687.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B6000689.png)
